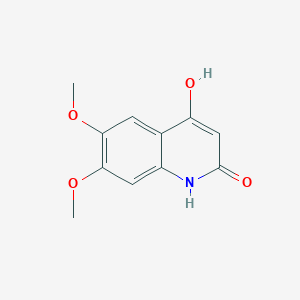

4-hydroxy-6,7-dimethoxyquinolin-2(1H)-one

描述

4-hydroxy-6,7-dimethoxyquinolin-2(1H)-one is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are often explored for their potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-6,7-dimethoxyquinolin-2(1H)-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxyquinoline.

Hydroxylation: Introduction of the hydroxyl group at the 4-position can be achieved through various hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

Cyclization: The formation of the quinolinone structure may involve cyclization reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and environmental impact.

化学反应分析

Types of Reactions

4-hydroxy-6,7-dimethoxyquinolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can modify the quinoline ring or other functional groups.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups at different positions on the quinoline ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

科学研究应用

Chemical Characteristics

Molecular Formula : C11H11N1O4

Molecular Weight : 219.21 g/mol

CAS Number : 412335-39-8

The compound features a quinoline structure with hydroxyl and methoxy substituents, which contribute to its biological activity. The presence of these functional groups enhances its reactivity and interaction with various biological targets.

Antimicrobial Activity

Research has shown that 4-hydroxy-6,7-dimethoxyquinolin-2(1H)-one exhibits significant antimicrobial properties. It has been tested against various pathogens, including bacteria and fungi, demonstrating effectiveness in inhibiting their growth. The compound's mechanism involves disrupting microbial cell functions, making it a candidate for developing new antimicrobial agents .

Antiviral Properties

The compound is also studied for its antiviral activities. Preliminary studies suggest that it may inhibit viral replication through mechanisms similar to those observed in other quinoline derivatives. Its potential to target viral enzymes could lead to the development of novel antiviral therapies.

Anticancer Activity

One of the most promising applications of this compound is in cancer treatment. Research indicates that it can induce apoptosis in cancer cells and modulate key signaling pathways involved in cell proliferation and survival. In vitro studies using various cancer cell lines have shown that this compound can effectively inhibit tumor growth .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of this compound on NCI-60 cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity against several cancer types, particularly breast and lung cancers. The study concluded that further development could lead to effective therapeutic agents targeting these malignancies .

Case Study 2: Antimicrobial Testing

In another investigation, the antimicrobial efficacy of this compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial viability at low concentrations, suggesting its potential use as a new class of antibiotics .

作用机制

The mechanism of action of 4-hydroxy-6,7-dimethoxyquinolin-2(1H)-one involves its interaction with molecular targets such as enzymes, receptors, or DNA. The hydroxyl and methoxy groups may play a crucial role in binding to these targets, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

相似化合物的比较

Similar Compounds

4-hydroxyquinoline: Known for its antimicrobial properties.

6,7-dimethoxyquinoline: Studied for its potential therapeutic applications.

Quinolin-2(1H)-one: A core structure in many biologically active compounds.

Uniqueness

4-hydroxy-6,7-dimethoxyquinolin-2(1H)-one is unique due to the presence of both hydroxyl and methoxy groups, which may enhance its biological activity and specificity compared to other quinoline derivatives.

生物活性

4-Hydroxy-6,7-dimethoxyquinolin-2(1H)-one is a compound of significant interest due to its diverse biological activities, particularly in the fields of cancer research and medicinal chemistry. This article reviews the current understanding of its biological properties, including anticancer effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinoline backbone with hydroxyl and methoxy substituents, which contribute to its biological activity. The specific arrangement of these functional groups enhances its interaction with various biological targets, making it a candidate for further pharmacological studies.

Biological Activity Overview

Research indicates that this compound exhibits notable anticancer properties. It has been evaluated against multiple cancer cell lines, demonstrating varying degrees of cytotoxicity.

Anticancer Activity

A study utilizing the NCI-60 cancer cell line panel revealed that this compound possesses significant growth inhibition (GI) across several cancer types. The most sensitive cell lines included colon cancer, leukemia, and melanoma, with GI values indicating potent activity at sub-micromolar concentrations. For example:

- Colon Cancer : GI50 = 0.875 μM

- Leukemia : GI50 = 0.904 μM

- Melanoma : GI50 = 0.926 μM

Table 1 summarizes the growth inhibition data from various studies:

| Cancer Type | GI50 (μM) | TGI (μM) | LC50 (μM) |

|---|---|---|---|

| Colon | 0.875 | 0.275 | <0.592 |

| Leukemia | 0.904 | 0.275 | <0.592 |

| Melanoma | 0.926 | 0.275 | <0.592 |

The biological activity of this compound is primarily attributed to its ability to inhibit topoisomerase I (TOP1), an enzyme critical for DNA replication and transcription. In vitro assays have shown that this compound can stabilize the TOP1 cleavage complex (TOP1cc), leading to increased DNA damage and subsequent cancer cell death.

Key Findings:

- TOP1 Inhibition : Compounds similar to this compound exhibited moderate TOP1 inhibitory activity compared to established inhibitors like camptothecin.

- Cytotoxicity Mechanisms : The compound induces apoptosis through mitochondrial membrane potential disruption and reactive oxygen species (ROS) generation.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

-

Study on Melanoma Cells :

- Investigated the effects on LOX IMVI melanoma cells.

- Results showed a concentration-dependent decrease in cell viability with IC50 values ranging from 0.116 to 0.227 μM.

-

Combination Therapies :

- Research indicated potential synergistic effects when combined with other chemotherapeutic agents, enhancing overall anticancer efficacy.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

- Absorption and Distribution : The compound's lipophilicity allows for effective cellular uptake.

- Toxicological Profile : Studies indicate that while the compound is effective at low doses, higher doses may lead to adverse effects such as hepatotoxicity or nephrotoxicity.

Future Directions

Given its promising biological activities, further research is warranted to optimize the structure of this compound for enhanced potency and reduced side effects. Potential areas include:

- Development of novel derivatives targeting specific cancer types.

- Exploration of combination therapies to overcome drug resistance in cancer treatment.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 4-hydroxy-6,7-dimethoxyquinolin-2(1H)-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step protocols, starting with functionalized quinoline precursors. For example:

- Step 1 : Condensation of substituted amines or alcohols with quinolinone intermediates under reflux conditions. Ethanol or dioxane are common solvents, and catalysts like Ta₂O₅-PPCA (10 mol%) may enhance reaction efficiency at 40°C .

- Step 2 : Substituent introduction (e.g., methoxy groups) via nucleophilic substitution or alkylation. Reaction time and temperature are critical; prolonged heating (>15 minutes) can lead to side products, as seen in the synthesis of diazepine-coupled derivatives .

- Optimization : Yield improvements (e.g., 63–98%) are achieved by microwave-assisted synthesis (360 W, 5 minutes) or using Lewis acids like InCl₃ .

Key Factors :

- Solvent choice : Polar aprotic solvents (DMF, dioxane) improve solubility of intermediates.

- Catalysts : Acidic/basic conditions (e.g., H₃PO₄, NaOH) influence cyclization efficiency .

- Purification : Crystallization from DMF/ethanol mixtures enhances purity .

Q. How can spectroscopic methods (NMR, IR, MS) characterize this compound?

Methodological Answer: IR Spectroscopy :

- Key Peaks :

¹H NMR Analysis (DMSO-d₆, δ ppm) :

- 3.59 ppm (s) : Methyl group (e.g., N–CH₃).

- 6.99–8.18 ppm : Aromatic protons (quinolone and diazepine rings).

- 5.84 ppm (bs) : Exchangeable NH proton .

Mass Spectrometry :

- Base peak (m/z 297) : Molecular ion [M⁺].

- Fragmentation : Loss of methoxy (–OCH₃, m/z 282) or carbonyl groups (m/z 270) .

Q. How can contradictions in biological activity data (e.g., antimicrobial vs. anticancer) be resolved?

Methodological Answer:

- Structural Variants : Compare derivatives with minor substitutions (e.g., 1-methyl vs. 1-phenyl groups). For example, 1-methyl derivatives show higher antimicrobial activity, while 1-phenyl analogs exhibit anticancer properties .

- Assay Conditions : Standardize MIC (Minimum Inhibitory Concentration) protocols for antimicrobial studies and IC₅₀ measurements (e.g., MTT assay) for cytotoxicity .

- Mechanistic Studies : Use molecular docking to identify target binding differences (e.g., DNA topoisomerase II for anticancer activity vs. bacterial enzyme inhibition) .

Q. What strategies optimize pharmacokinetic properties (e.g., solubility, bioavailability) for therapeutic applications?

Methodological Answer:

- Prodrug Design : Introduce ester or glycoside moieties to enhance water solubility. For example, coupling with pyrrolidine increases logP values by 0.5–1.2 units .

- Salt Formation : Use hydrochloride salts to improve stability and dissolution rates .

- Nanocarriers : Encapsulate in liposomes (size: 100–200 nm) for targeted delivery, reducing off-target effects in anticancer studies .

Q. How can computational methods elucidate reaction mechanisms for quinolinone synthesis?

Methodological Answer:

- DFT Calculations : Model transition states (e.g., cyclization steps) using Gaussian 09 with B3LYP/6-31G(d) basis sets. Predict activation energies (<20 kcal/mol favors feasibility) .

- Retrosynthetic AI Tools : Platforms like Pistachio or Reaxys propose one-step routes by analyzing >10⁶ reactions, prioritizing routes with >80% similarity to known pathways .

- Kinetic Studies : Monitor reaction progress via in-situ IR to identify rate-limiting steps (e.g., carbonyl activation) .

Q. How to address low yields in multi-step syntheses (e.g., <50%)?

Methodological Answer:

- Intermediate Trapping : Use quenching agents (e.g., NaHCO₃) to stabilize reactive intermediates (e.g., enolates) .

- Catalyst Screening : Test alternatives to InCl₃ (e.g., Sc(OTf)₃), which improved yields from 63% to 85% in microwave-assisted syntheses .

- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate high-purity intermediates .

属性

IUPAC Name |

4-hydroxy-6,7-dimethoxy-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-15-9-3-6-7(4-10(9)16-2)12-11(14)5-8(6)13/h3-5H,1-2H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGPCWYCOKWFRNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=CC(=O)N2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。